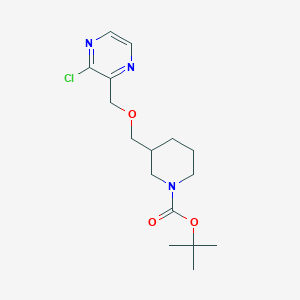
5-Isobutylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutylpyrazin-2-amine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyrazine, characterized by the presence of an isobutyl group attached to the pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the isobutylamine group. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isobutylpyrazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
5-Isobutylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Isobutylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-methylpyrazine
- 2-Amino-5-ethylpyrazine
- 2-Amino-5-propylpyrazine
Comparison: 5-Isobutylpyrazin-2-amine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogsFor instance, the isobutyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
WSDVHKAFWIWVFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)





![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
